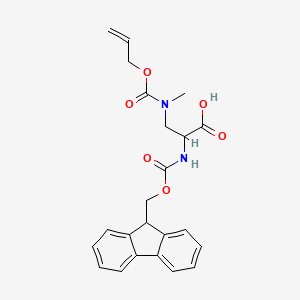
4-(Difluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1,3-diazinan-2-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a diazinanone ring, which imparts unique chemical and physical properties. The difluoromethyl group is known for its ability to enhance the metabolic stability, lipophilicity, and overall bioactivity of organic molecules, making this compound a valuable compound in medicinal chemistry and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of suitable precursors using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under mild conditions . This method is operationally simple and does not require the handling of sensitive metal complexes.
Industrial Production Methods
In industrial settings, the production of 4-(Difluoromethyl)-1,3-diazinan-2-one may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,3-diazinan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1,3-diazinan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs with improved metabolic stability and bioactivity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to increased binding affinity and specificity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-1,3-diazinan-2-one can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-1,3-diazinan-2-one: Similar structure but with a trifluoromethyl group, which may impart different chemical and physical properties.
4-(Monofluoromethyl)-1,3-diazinan-2-one: Contains a monofluoromethyl group, leading to variations in reactivity and bioactivity.
4-(Difluoromethyl)-1,3-diazepan-2-one: A larger ring structure that may affect the compound’s overall stability and interactions.
Properties
Molecular Formula |
C5H8F2N2O |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H8F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h3-4H,1-2H2,(H2,8,9,10) |
InChI Key |
ADZDAYZUVOSDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)NC1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-[6-Hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304258.png)



![1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304277.png)

![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)


![3a,4a,5,7,8,8a,9,9a-Octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2,6(3H,4H)-dione](/img/structure/B12304327.png)

![[5-(5-Acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylbutanoate](/img/structure/B12304342.png)
![1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride](/img/structure/B12304347.png)
![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)
